molecular formula C26H30N2O5S B2530998 ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate CAS No. 897624-34-9

ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate

Cat. No.: B2530998
CAS No.: 897624-34-9
M. Wt: 482.6
InChI Key: ZUGACHCXNXATNT-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, a piperidine ring, and a sulfonyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate typically involves multiple steps, including the formation of the quinoline ring, the introduction of the sulfonyl group, and the coupling with the piperidine ring. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the sulfonyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact molecular pathways involved can vary depending on the specific biological target and the context of its use .

Comparison with Similar Compounds

Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 1-[3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-4-18-6-9-21(10-7-18)34(30,31)24-17-27-23-11-8-20(32-3)16-22(23)25(24)28-14-12-19(13-15-28)26(29)33-5-2/h6-11,16-17,19H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGACHCXNXATNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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